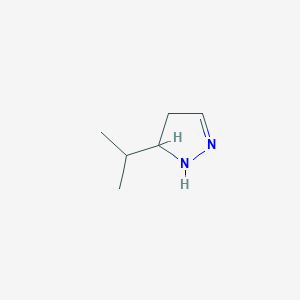
5-(propan-2-yl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole, also known as 5-propyl-4,5-dihydro-1H-pyrazole (5-PDHP), is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 134.17 g/mol. 5-PDHP is widely used in organic synthesis and as a starting material in the production of a variety of pharmaceuticals and other chemical compounds.
Wissenschaftliche Forschungsanwendungen
5-PDHP has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as an inhibitor of thrombin, and as an inhibitor of the enzyme dihydrofolate reductase (DHFR). 5-PDHP has also been used in the synthesis of novel compounds with potential therapeutic applications, such as anti-cancer agents.
Wirkmechanismus
The mechanism of action of 5-PDHP is not fully understood. However, it is believed to interact with certain enzymes, such as thrombin and DHFR, in order to inhibit their activity. This inhibition can lead to a variety of physiological effects, depending on the enzyme targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PDHP depend on the enzyme targeted. For example, 5-PDHP has been shown to inhibit thrombin, an enzyme involved in the clotting of blood, leading to a decrease in blood clotting. 5-PDHP has also been shown to inhibit DHFR, an enzyme involved in the synthesis of folate, leading to a decrease in folate levels. In addition, 5-PDHP has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels and potentially resulting in increased cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-PDHP in lab experiments is its availability and ease of synthesis. In addition, 5-PDHP is relatively stable and can be stored at room temperature. However, there are some limitations to its use in lab experiments. For example, 5-PDHP is a reactive compound and can react with other compounds in the presence of light or heat. In addition, 5-PDHP is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of 5-PDHP are vast, and there are many potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of 5-PDHP, such as its potential to inhibit cancer cell growth. In addition, further research could be conducted to explore the potential of 5-PDHP to inhibit other enzymes, such as acetylcholinesterase, and to explore its potential to interact with other molecules. Finally, further research could be conducted to explore the potential of 5-PDHP to act as a catalyst in organic synthesis.
Synthesemethoden
5-PDHP can be synthesized from the reaction of propan-2-one and hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and yields a yield of up to 95%.
Eigenschaften
IUPAC Name |
5-propan-2-yl-4,5-dihydro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-5(2)6-3-4-7-8-6/h4-6,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKRLBPDXOUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

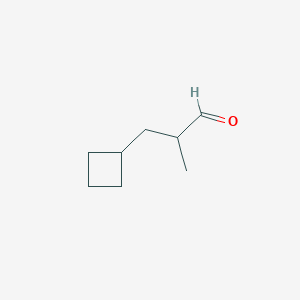

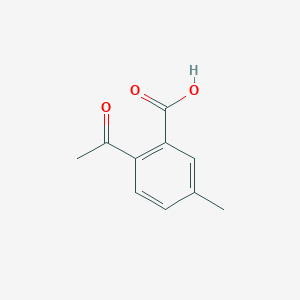
![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)



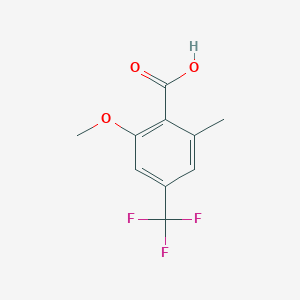

![4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B6614828.png)
![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)
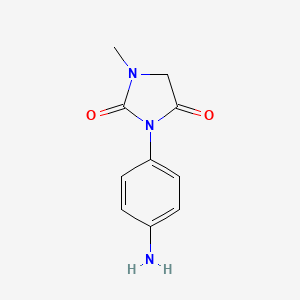
![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)
